

Measuring the Iron-Binding Affinity of Triornicin: Application Notes and Protocols

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Compound of Interest

Compound Name: *Triornicin*

Cat. No.: *B1682550*

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This document provides detailed application notes and protocols for determining the iron-binding affinity of **Triornicin**, a siderophore-like molecule with significant therapeutic potential. The ability of **Triornicin** to chelate iron is central to its mechanism of action, making the precise measurement of its iron-binding affinity a critical step in its development and characterization. These protocols are designed to be a comprehensive resource, offering step-by-step guidance on established methodologies.

Introduction

Triornicin is a novel compound with a high affinity for ferric iron (Fe^{3+}). Like siderophores produced by microorganisms, **Triornicin** can sequester iron from its environment. This property is of great interest in various therapeutic areas, including the development of new antibiotics and the treatment of iron overload disorders. Accurate and reproducible measurement of its iron-binding affinity is essential for understanding its biological activity, optimizing its structure, and ensuring its efficacy and safety.

This guide details three primary techniques for quantifying the iron-binding affinity of **Triornicin**:

- **Spectrophotometric Titration:** A direct method to determine the stability constant of the **Triornicin**-iron complex by monitoring changes in light absorbance.

- Isothermal Titration Calorimetry (ITC): A powerful technique that provides a complete thermodynamic profile of the binding interaction, including affinity, enthalpy, entropy, and stoichiometry.
- Competitive Binding Assay using Chrome Azurol S (CAS): A widely used colorimetric assay to determine the relative iron-binding strength of **Triornicin** by competing it against a well-characterized iron chelator.

Data Presentation

The following tables summarize the typical quantitative data obtained from the described experimental protocols.

Table 1: Spectrophotometric Titration Data for **Triornicin**-Iron Complex

Parameter	Value
Wavelength of Maximum Absorbance (λ_{max})	450 nm
Molar Absorptivity (ϵ) at λ_{max}	5,200 M ⁻¹ cm ⁻¹
Stoichiometry (Triornicin:Iron)	1:1
Formation Constant (K_f)	1.2 x 10 ³⁰ M ⁻¹
log K_f	30.08

Table 2: Thermodynamic Parameters of **Triornicin**-Iron Binding via ITC

Parameter	Symbol	Value
Association Constant	K_A	$1.5 \times 10^{30} \text{ M}^{-1}$
Dissociation Constant	K_D	$6.7 \times 10^{-31} \text{ M}$
Enthalpy Change	ΔH	-25.8 kcal/mol
Entropy Change	ΔS	55.2 cal/mol·K
Gibbs Free Energy Change	ΔG	-42.3 kcal/mol
Stoichiometry	n	1.05

Table 3: Competitive Iron-Binding Affinity from CAS Assay

Competitor Chelator	Known log K _f	Apparent log K _f of Triornicin	pFe
EDTA	25.1	-	-
Triornicin	-	30.1	28.5

Note: The pFe value represents the negative logarithm of the free ferric iron concentration under specific conditions (e.g., pH 7.4, 1 μM total iron, 10 μM total ligand) and provides a biologically relevant measure of iron-binding affinity.

Experimental Protocols

Protocol 1: Spectrophotometric Titration

This method relies on the formation of a colored complex between **Triornicin** and iron, allowing the determination of the binding constant by monitoring the change in absorbance.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

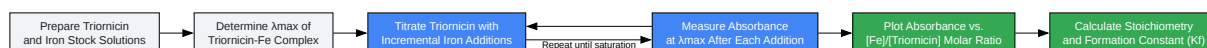
- Purified **Triornicin**
- Ferric chloride (FeCl_3) or Ferric ammonium citrate solution, standardized

- Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- High-precision micropipettes

Methodology:

- Preparation of Stock Solutions:
 - Prepare a 1 mM stock solution of **Triornicin** in the chosen buffer.
 - Prepare a 10 mM stock solution of FeCl_3 in dilute HCl (to prevent hydrolysis) and determine its exact concentration.
- Determination of λ_{max} :
 - Prepare a solution containing a molar excess of iron relative to **Triornicin** (e.g., 50 μM **Triornicin** and 250 μM FeCl_3) in the buffer.
 - Scan the absorbance of the solution from 300 to 700 nm to determine the wavelength of maximum absorbance (λ_{max}) for the **Triornicin**-iron complex.
- Titration:
 - Place a known concentration of **Triornicin** solution (e.g., 2 mL of 50 μM) in a quartz cuvette.
 - Record the initial absorbance spectrum.
 - Incrementally add small, known aliquots of the standardized iron solution (e.g., 2 μL of 1 mM FeCl_3) to the cuvette.
 - After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes before recording the absorbance at λ_{max} .

- Continue the titration until the absorbance no longer changes significantly, indicating saturation of **Triornicin** with iron.
- Data Analysis:
 - Correct the absorbance readings for dilution at each titration point.
 - Plot the corrected absorbance at λ_{max} against the molar ratio of $[\text{Iron}]/[\text{Triornicin}]$.
 - The stoichiometry of the complex can be determined from the inflection point of the titration curve.
 - The formation constant (K_f) can be calculated by fitting the data to a suitable binding isotherm equation (e.g., using non-linear regression analysis).



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Workflow for Spectrophotometric Titration.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of iron to **Triornicin**, providing a comprehensive thermodynamic characterization of the interaction.^{[6][7][8][9][10]}

Materials:

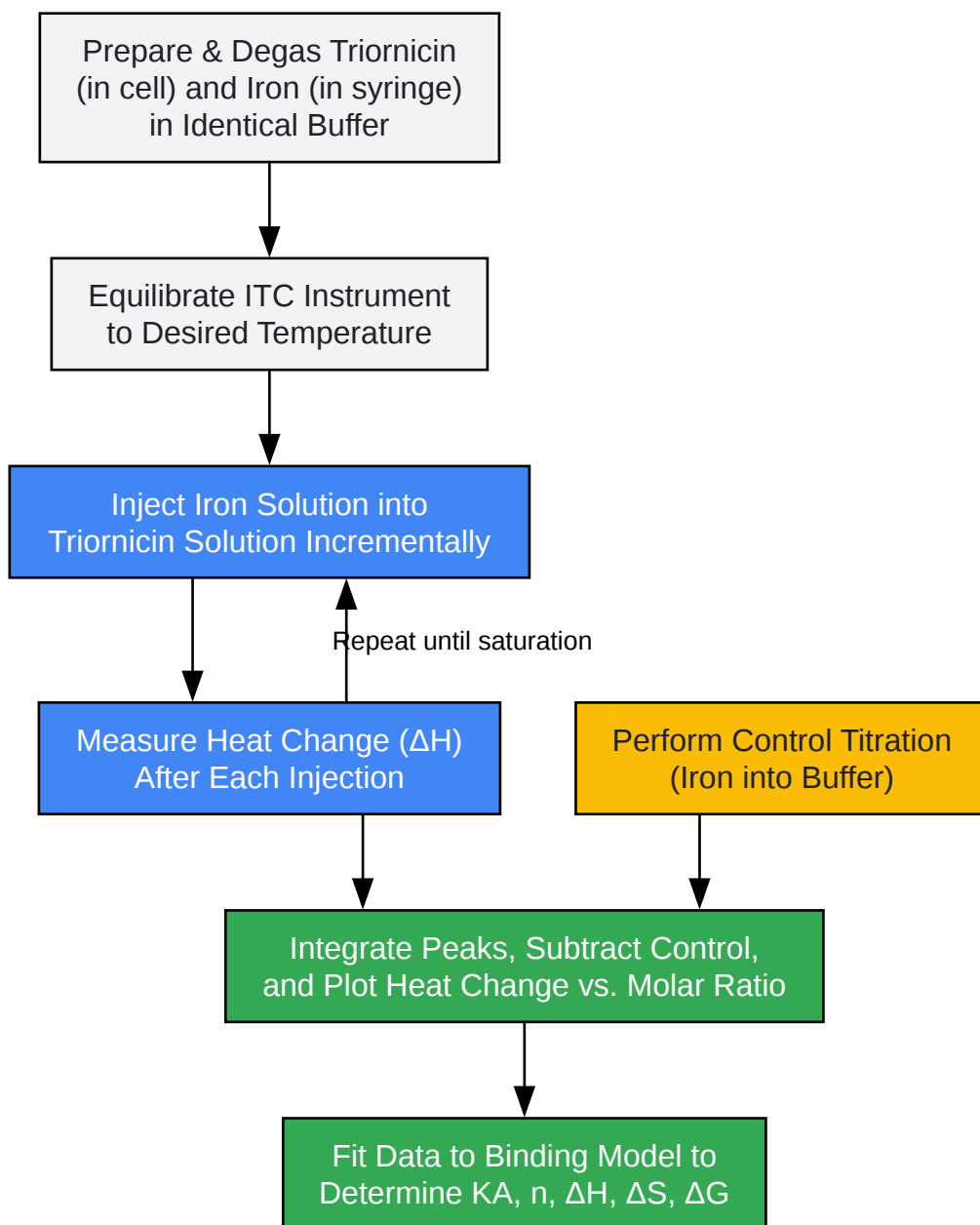
- Isothermal Titration Calorimeter
- Purified **Triornicin**
- Ferric chloride (FeCl_3) or other suitable iron salt
- Identical buffer solution for both **Triornicin** and iron solutions (critical for minimizing heats of dilution)

- Degasser for solutions

Methodology:

- Sample Preparation:
 - Prepare a solution of **Triornicin** (e.g., 10-50 μM) in the chosen buffer.
 - Prepare a solution of FeCl_3 (e.g., 100-500 μM , typically 10-fold higher than **Triornicin**) in the exact same buffer.
 - Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
- Instrument Setup:
 - Set the experimental temperature (e.g., 25°C).
 - Equilibrate the calorimeter until a stable baseline is achieved.
- Titration:
 - Load the **Triornicin** solution into the sample cell of the calorimeter.
 - Load the iron solution into the injection syringe.
 - Perform an initial small injection (e.g., 0.5 μL) to remove any air from the syringe tip, and discard this data point during analysis.
 - Inject small, precisely known volumes (e.g., 2-5 μL) of the iron solution into the sample cell at regular intervals (e.g., 120-180 seconds).
 - The instrument will measure the heat change associated with each injection.
 - Continue the titration until the heat changes become negligible, indicating that the **Triornicin** is saturated.
- Control Experiment:

- Perform a control titration by injecting the iron solution into the buffer alone to measure the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the raw titration data.
 - Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
 - Plot the heat change per mole of injectant against the molar ratio of iron to **Triornicin**.
 - Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's software to determine the association constant (K_A), stoichiometry (n), and enthalpy of binding (ΔH).
 - The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:
 - $\Delta G = -RT * \ln(K_A)$
 - $\Delta G = \Delta H - T\Delta S$



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Workflow for Isothermal Titration Calorimetry.

Protocol 3: Chrome Azurol S (CAS) Competitive Binding Assay

The CAS assay is a colorimetric method that indirectly measures the iron-binding affinity of **Triornicin** by its ability to remove iron from the blue-colored CAS-iron complex, causing a color change to orange/yellow.^{[1][11][12][13][14][15][16]}

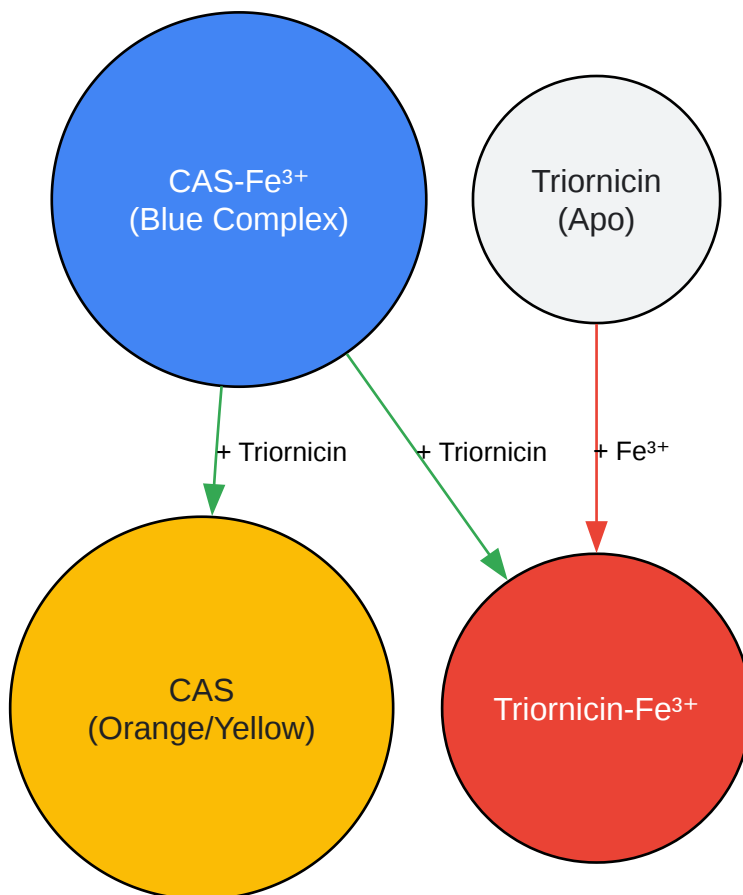
Materials:

- Chrome Azurol S (CAS)
- Hexadecyltrimethylammonium bromide (HDTMA)
- Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer
- Ferric chloride (FeCl_3)
- Purified **Triornicin**
- 96-well microplates
- Microplate reader

Methodology:

- Preparation of CAS Assay Solution:
 - Solution A (Iron-Dye): Dissolve CAS in water. In a separate flask, dissolve FeCl_3 in dilute HCl. Slowly add the iron solution to the CAS solution while stirring.
 - Solution B (Detergent): Dissolve HDTMA in water.
 - Solution C (Buffer): Prepare a PIPES buffer and adjust the pH to 6.8.
 - Slowly add Solution B to Solution A while stirring, then slowly add Solution C to the mixture. The final solution should be a deep blue color.
- Assay Procedure:
 - Add a fixed volume of the CAS assay solution to each well of a 96-well microplate (e.g., 100 μL).
 - Add varying concentrations of **Triornicin** solution to the wells (e.g., 100 μL). Include a buffer-only control.

- Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow the reaction to reach equilibrium.
- Measurement:
 - Measure the absorbance of each well at 630 nm using a microplate reader. The blue CAS-iron complex absorbs strongly at this wavelength.
- Data Analysis:
 - The decrease in absorbance at 630 nm is proportional to the amount of iron removed from the CAS complex by **Triornicin**.
 - Quantify the siderophore units using the formula:
 - $\% \text{ Siderophore Units} = [(A_r - A_s) / A_r] * 100$
 - Where A_r is the absorbance of the reference (CAS solution + buffer) and A_s is the absorbance of the sample (CAS solution + **Triornicin**).
 - To determine the formation constant, a competition experiment with a chelator of known affinity (like EDTA) is required, where varying concentrations of **Triornicin** and the competitor are used to chelate a limited amount of iron. The equilibrium concentrations can be used to calculate the relative binding affinities.



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Principle of the Chrome Azurol S (CAS) Assay.

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